LICARIN A

Descripción

Contextualization of Dihydrobenzofuran Neolignans in Natural Product Chemistry

Neolignans are a class of natural products derived from the oxidative coupling of two phenylpropane units. Dihydrobenzofuran neolignans, specifically, feature a 2,3-dihydrobenzofuran (B1216630) core structure formed by this coupling process. These compounds are widely distributed in the plant kingdom, found in various families including Lauraceae and Myristicaceae. researchgate.netmdpi.com The 2,3-dihydrobenzofuran core is a common motif in biologically active natural and pharmaceutical products. researchgate.net Natural products containing this core structure exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties. researchgate.netresearchgate.netnih.gov The oxidative coupling of phenylpropanoids is a key method for the synthesis of dihydrobenzofuran neolignans, allowing for the formation of the core structure in a single step. researchgate.nethep.com.cnscielo.br

Overview of Licarin A's Emergence as a Research Candidate

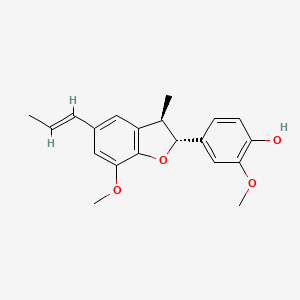

This compound is a specific dihydrobenzofuran neolignan that has been isolated from various plant species, including Nectandra glabrescens, Machilus thunbergii, Aristolochia taliscana, and Myristica fragrans (nutmeg). mdpi.comsmolecule.comresearchgate.netmdpi.combiocrick.commedchemexpress.com Its chemical structure includes a phenolic hydroxyl group and a dihydrobenzofuran ring system, contributing to its reactivity and biological interactions. smolecule.com this compound can exist as different stereoisomers, including (+)-Licarin A and (-)-Licarin A, which have been characterized and studied for their distinct activities. biocrick.comnih.govchemfaces.com The compound can also be synthesized through oxidative coupling reactions, offering an alternative to isolation from natural sources, which can sometimes yield limited quantities. hep.com.cnresearchgate.netscielo.br The increasing interest in natural products with pharmacological activities has highlighted neolignans like this compound as potential lead compounds for drug discovery. researchgate.netmdpi.com

Scope and Significance of Academic Investigations on this compound

Academic investigations into this compound have explored a wide array of biological activities, positioning it as a molecule of significant research interest in chemical biology. Studies have demonstrated its potential in areas such as antimicrobial, antiparasitic, anti-inflammatory, antioxidant, and neuroprotective applications. researchgate.netnih.govsmolecule.commdpi.combiocrick.commedchemexpress.comchemfaces.comresearchgate.netresearchgate.netresearchgate.net The significance of these investigations lies in identifying novel molecular scaffolds with therapeutic potential and elucidating the mechanisms underlying their biological effects.

Detailed research findings highlight this compound's activity against various pathogens. For instance, it has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with studies indicating potent trypanocidal activity against trypomastigote forms. smolecule.comchemfaces.comnih.gov Research also suggests activity against Schistosoma mansoni, a parasite responsible for schistosomiasis, showing moderate efficacy in reducing worm burden in infected animal models. smolecule.comnih.gov Furthermore, this compound has demonstrated activity against Leishmania major, effectively inhibiting promastigote growth and being more active against intracellular amastigotes compared to a reference drug in in vitro studies. smolecule.comchemfaces.com

In the context of antimicrobial research, this compound and its derivatives have shown promising activity against rapidly growing mycobacteria, which are known for forming antibiotic-resistant biofilms. smolecule.com Academic studies have also investigated its anti-inflammatory properties, demonstrating that this compound can reduce the production of inflammatory mediators such as TNF-α and PGD2 by inhibiting pathways like PKCα/βII and p38 MAPK in mast cells. medchemexpress.comresearchgate.netnih.govcenmed.com

Moreover, research has explored this compound's potential as a cancer chemopreventive agent. Studies have indicated its ability to influence cellular stress and exhibit superior phosphoNF-κBp65 phosphorylation activity in certain cancer cell lines compared to control compounds. mdpi.comnih.gov The compound has also shown antioxidant activity in various assays. nih.govmdpi.com These diverse findings underscore the significance of academic investigations in uncovering the multifaceted biological potential of this compound and its relevance in the search for new therapeutic agents.

Data from selected research findings are presented below:

| Biological Activity | Target Organism/Cell Line | Key Finding | Relevant Citation(s) |

| Trypanocidal Activity | Trypanosoma cruzi (trypomastigotes) | IC₅₀ of approximately 5.0 μM. smolecule.com Higher activity with a 2-allyl derivative (IC₅₀ = 5.0 μM). nih.gov | smolecule.comchemfaces.comnih.gov |

| Antischistosomal Activity | Schistosoma mansoni (adult worms) | Moderate efficacy in reducing worm burden in infected mice (~50% reduction at 400 mg/kg single dose). nih.gov | smolecule.comnih.gov |

| Antileishmanial Activity | Leishmania major (promastigotes and intracellular amastigotes) | Inhibited promastigote growth (IC₅₀ 9.59 ± 0.94 μg/mL). More active against intracellular amastigotes (EC₅₀ 4.71 ± 0.29 μg/mL) than meglumine (B1676163) antimoniate. chemfaces.com | smolecule.comchemfaces.com |

| Antimycobacterial Activity | Rapidly growing mycobacteria | Promising activity against RGM species. smolecule.com Effective against drug-sensitive and MDR M. tuberculosis strains in a murine model. chemfaces.comresearchgate.net | smolecule.comchemfaces.comresearchgate.net |

| Anti-inflammatory Activity | Rat mast cell line (RBL-2H3) | Reduced TNF-α production (IC₅₀ 12.6 ± 0.3 μM) and PGD2 secretion. Inhibited PKCα/βII and p38 MAPK pathways. nih.gov | medchemexpress.comresearchgate.netnih.govcenmed.com |

| Cancer Chemopreventive Potential | DU-145 prostate cancer cells, Hepa1c1c7 mouse hepatoma cells | Afforded superior phosphoNF-κBp65 phosphorylation activity in DU-145 cells. Longer-lasting reduction in cellular stress in Hepa1c1c7 cells. mdpi.comnih.gov | mdpi.comnih.gov |

| Neuroprotective Activity | Primary cultures of rat cortical neurons | Protected against glutamate-induced neurotoxicity. mdpi.comchemfaces.com | mdpi.comchemfaces.com |

Structure

3D Structure

Propiedades

Número CAS |

51020-86-1 |

|---|---|

Fórmula molecular |

C20H22O4 |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1 |

Clave InChI |

ITDOFWOJEDZPCF-WSQXBVHWSA-N |

SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

SMILES isomérico |

C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC |

SMILES canónico |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Licarin A; NSC 370989; NSC-370989; NSC370989; (-)-Licarin A; |

Origen del producto |

United States |

Isolation and Purification Methodologies for Licarin a

Natural Sources and Species-Specific Isolation Strategies

Licarin A is found in various plants, with notable sources including Nectandra oppositifolia, Myristica fragrans (Nutmeg), Aristolochia taliscana, and Machilus thunbergii.

Nectandra oppositifolia

This compound has been isolated from the leaves of Nectandra oppositifolia (Lauraceae). nih.gov An antitrypanosomal neolignan, this compound, was isolated from the n-hexane extract of Nectandra oppositifolia leaves. plos.org Studies have reported the use of techniques such as Medium Pressure Liquid Chromatography (MPLC) and semi-preparative High-Performance Liquid Chromatography-UV (HPLC-UV) for the purification of compounds, including this compound, from extracts of Nectandra oppositifolia. plos.org Ethanol (B145695) extracts from the leaves and twigs of Nectandra oppositifolia have been subjected to successive liquid-liquid partitioning to yield bioactive fractions. plos.org

Myristica fragrans (Nutmeg)

This compound is present in Myristica fragrans, commonly known as nutmeg. cenmed.com It is considered one of the major neolignanoids found in the seeds (nutmeg) and the aril (mace) of M. fragrans. sci-hub.se Extraction of M. fragrans arils has been performed using ethyl acetate (B1210297). mdpi.com Purification of fractions containing this compound has been achieved using silica (B1680970) gel column chromatography with a solvent gradient, such as hexane-CH₂Cl₂. mdpi.com Chromatographic purification of the CH₂Cl₂ extract of Myristica fragrans seeds has also provided this compound among other compounds. researchgate.net A reproducible procedure for the preparation of specific extracts and isolation of major phenolic constituents, including this compound, from nutmeg kernel has been developed using a sequence of extraction, fractionation, and chromatographic purification guided by HPLC fingerprinting. nih.gov

Aristolochia taliscana

This compound has been isolated from Aristolochia taliscana. cenmed.com Specifically, it has been isolated from the roots of Aristolochia taliscana. scielo.br The hexanic extract of A. taliscana has been tested, and bioguided fractionation led to the isolation of neolignans, including this compound. bioline.org.brnih.govscielo.br Powdered air-dried roots of A. taliscana have been macerated with n-hexane for extraction. bioline.org.br Open column chromatography employing silica gel has been used as a stationary phase for the purification of the crude extract. bioline.org.br Further re-chromatography on column chromatography utilizing different elution systems, such as n-Hex:CHCl₃ and CHCl₃, has been employed to obtain purified fractions containing this compound. bioline.org.br

Machilus thunbergii

This compound is found in Machilus thunbergii (Lauraceae). cenmed.comresearchgate.net It has been isolated from the stem bark and bark of Machilus thunbergii. scilit.comoup.com The CH₂Cl₂ fraction of the bark of Machilus thunbergii has been subjected to repeated fractionation by step gradients from vacuum silica gel column chromatography to isolate lignans (B1203133), including this compound. oup.com Methanolic extract of the bark of M. thunbergii has been suspended in water and partitioned with CH₂Cl₂. tandfonline.com Further fractionation and separation of the CH₂Cl₂ fraction have been performed using various chromatographic methods. tandfonline.com this compound has also been isolated from the methanolic extract of the bark of M. thunbergii. mdpi.com

Extraction Techniques from Plant Biomass

Extraction of this compound from plant biomass commonly involves solvent extraction methods.

Solvent Extraction (e.g., Ethanol, Methanol)

Solvent extraction is a widely used method for isolating compounds from plant materials. wisdomlib.org Ethanol and methanol (B129727) are common solvents employed in the extraction of natural products, including lignans like this compound. mdpi.com

Ethanol extraction is effective due to its ability to extract a wide range of compounds, including both hydrophilic and lipophilic components. mdpi.com It is considered relatively safe and economical. mdpi.com A typical ethanol extraction process can involve soaking plant material in ethanol, followed by filtration to remove solid materials and separation of the extract from the ethanol using techniques like rotary evaporation. coleparmer.com Ethanol extraction has been used to obtain extracts from various plant parts. wisdomlib.org For instance, nutmeg seeds have been extracted with 75% ethanol. mdpi.com

Methanol is another polar solvent with high solubility, effective for extracting various polar compounds. mdpi.com Methanol extracts have been used in the isolation of this compound from sources like nutmeg. sci-hub.se

Both ethanol and methanol are utilized in various extraction procedures for plant materials to obtain bioactive components. wisdomlib.orgmdpi.com The choice of solvent and extraction method can influence the yield and composition of the extract. researchgate.net

Advanced Chromatographic Separation and Purification Protocols

Chromatographic methods are fundamental to the separation and purification of this compound. These techniques exploit the differences in the physical and chemical properties of compounds, such as polarity, size, and shape, to achieve separation.

Column Chromatography (CC)

Column chromatography is a widely used technique for the isolation of this compound from crude plant extracts. This method typically involves packing a stationary phase, commonly silica gel, into a glass column. The crude extract is loaded onto the column and eluted with a mobile phase, which is a solvent or a mixture of solvents. By gradually changing the polarity of the mobile phase, compounds with different affinities for the stationary phase are separated and collected in fractions.

Research has demonstrated the effectiveness of silica gel column chromatography in the purification of this compound. For instance, an impure fraction containing this compound from Myristica fragrans arils was purified using silica gel column chromatography (230–400 mesh) with a solvent gradient of hexane-CH2Cl2 (100:0 to 5:95, v/v). This process yielded numerous subfractions, which were subsequently pooled based on TLC analysis to obtain pure this compound. mdpi.com Similarly, isolation of this compound from Nectandra oppositifolia leaves involved chromatography over a silica gel column eluted with n-hexane containing increasing amounts of EtOAc. nih.gov Silica gel 60 (70-230 mesh) has also been employed as the stationary phase in column chromatography for the purification of compounds, including this compound, from sources like Aristolochia taliscana roots. scielo.br

Detailed research findings often specify the type of silica gel and the solvent systems used. For example, open column chromatography utilizing silica gel 60 GF254 (70-230 mesh) and elution with solvent mixtures monitored by TLC has been reported for isolating neolignans, including this compound, from plant extracts.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique frequently used in conjunction with column chromatography during the isolation and purification of this compound. TLC is primarily employed for monitoring the progress of reactions or separations, checking the purity of fractions obtained from column chromatography, and for preliminary analysis of extracts. mdpi.comscielo.brlibretexts.orgwikipedia.orgbyjus.com

In the isolation procedures for this compound, TLC analysis is routinely performed on silica gel plates. Separations are visualized under UV light or by spraying with a visualizing agent, such as H2SO4-vanillin solution, followed by heating. mdpi.com This allows researchers to identify fractions containing this compound and pool them for further purification or analysis. mdpi.com TLC can also be used for small-scale purification of compounds. wikipedia.org The principle of TLC relies on the differential migration of compounds based on their polarity and interaction with the stationary phase (e.g., silica gel) and the mobile phase (solvent). libretexts.orgwikipedia.orgbyjus.com

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique that can be used for the separation of natural products. It is considered a form of preparative thin layer chromatography and utilizes a vacuum to increase the flow rate of the mobile phase through a packed column, typically with silica gel. juniperpublishers.comslideshare.net VLC is recognized for its efficiency in both crude and fine separations of complex mixtures and offers faster separations compared to traditional column chromatography. juniperpublishers.comslideshare.net

While the provided search results specifically mention the use of VLC for the fractionation of extracts containing related compounds like Licarin B and dehydrodiisoeugenol (B190919) from Myristica fragrans, its application in the isolation of natural products from complex plant matrices suggests its potential utility in the initial fractionation or purification steps for this compound. koreascience.kr VLC allows for the use of stepwise gradient elution, which is effective for separating compounds with a range of polarities. juniperpublishers.comslideshare.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of this compound, particularly for achieving high levels of purity. nih.gov HPLC offers superior resolution and sensitivity compared to traditional column chromatography. It involves pumping a liquid mobile phase through a column packed with a stationary phase under high pressure.

HPLC has been successfully applied to purify this compound from various plant sources. For example, HPLC with a C18 column and a mobile phase of MeOH:H2O (80:20) has been reported to achieve greater than 95% purity for this compound isolated from Myristica fragrans. HPLC fingerprinting can also be used to guide the isolation and purification process, ensuring reproducibility. nih.govbiocrick.comresearchgate.net Studies have utilized HPLC to analyze and purify neolignans, including this compound, from plant extracts, confirming their identity through spectroscopic methods like NMR and mass spectrometry. nih.govbiocrick.comresearchgate.netbiocrick.com

This compound can exist as enantiomers, and chiral HPLC is a specialized technique used to separate these stereoisomers. Enantiomeric resolution is crucial for studying the specific biological activities of individual enantiomers, as they can exhibit different pharmacological profiles. nih.govmdpi.com

Chiral HPLC utilizes a stationary phase that is capable of interacting differently with each enantiomer. A novel and efficient method for the enantiomeric resolution of (±)-Licarin A has been developed using chiral HPLC with a CHIRALPAK AD column and a mobile phase of n-hexane:2-propanol (9:1, v/v) at a flow rate of 1.0 mL/min. nih.gov This method achieved a well-resolved separation of the enantiomers, yielding (+)-Licarin A and (-)-Licarin A with high enantiomeric excess (>99.9%). nih.gov The retention times of the enantiomers can be used for their identification. In one study, the (+)-enantiomer showed a retention time of 12.13 min, while the (-)-enantiomer had a retention time of 18.90 min under the specified conditions. nih.gov

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Definitive Structural Assignment

Spectroscopic methods are fundamental in organic chemistry for elucidating the structures of natural products like Licarin A. By analyzing how the compound interacts with electromagnetic radiation or is affected by magnetic fields, scientists can deduce its molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and obtaining information about its elemental composition and fragmentation pattern. clariant.comresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a sensitive MS technique that provides accurate mass measurements, often to within a few millimass units. nih.govbvsalud.org This high accuracy allows for the determination of the elemental composition of the molecule or its fragments.

For this compound, HRESIMS is routinely used to confirm its molecular formula, C₂₀H₂₂O₄. nih.govnih.gov The HRESIMS spectrum typically shows a protonated molecular ion peak, such as [M + H]⁺, or adduct ions, such as [M + Na]⁺. For example, an HRESIMS analysis of this compound showed a peak at m/z 349.1415 for [M + Na]⁺, which is consistent with the calculated mass for C₂₀H₂₂O₄ + Na. This accurate mass measurement provides strong evidence for the proposed molecular formula.

The combination of NMR and MS data is a powerful approach for the unambiguous structural elucidation of complex natural products like this compound. researchgate.netnih.govnih.gov

Table 1: Selected ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.75 | d | 1.8 |

| H-5 | 6.70 | d | 8.1 |

| OCH₃ | 3.90 | s | - |

Note: This table presents representative ¹H NMR data found in the literature. Specific chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency used.

Table 2: Molecular Formula Confirmation by HRESIMS

| Ion Type | Measured m/z | Calculated m/z for C₂₀H₂₂O₄ |

| [M + Na]⁺ | 349.1415 | 349.1416 |

Note: The calculated m/z is based on the elemental composition of this compound (C₂₀H₂₂O₄) plus a sodium ion (Na⁺). The close agreement between the measured and calculated values confirms the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MSn)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This technique is widely used in the analysis of natural products, including this compound, allowing for the separation of complex mixtures and the determination of the molecular weight and fragmentation pattern of individual components. LC-MS/MS (tandem mass spectrometry) provides further structural details through the fragmentation of selected ions mdpi.comresearchgate.net.

LC-MS analysis has been employed to identify this compound in various plant extracts, such as clove stems, where (+)-Licarin A was detected with a retention time of 9.3 minutes ojsstikesbanyuwangi.com. Electron ionization-mass spectrometry (IE-MS) data for this compound shows a molecular ion peak [M+] at m/z 326 (relative intensity 100%), which corresponds to its molecular weight of 326.39 g/mol and molecular formula C20H22O4 cymitquimica.com. Other significant fragment ions observed in the IE-MS include m/z 311 (rel. int. 20%), 308 (rel. int. 7%), 295 (rel. int. 5%), 202 (rel. int. 10%), 123 (rel. int. 8%), 91 (rel. int. 10%), 77 (rel. int. 8%), and 31 (rel. int. 25%) . These fragmentation patterns provide valuable clues about the substructures present in the this compound molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 326 | 100 | [M]+ |

| 311 | 20 | [M-CH3]+ |

| 308 | 7 | [M-H2O]+ |

| 295 | 5 | [M-CH3O]+ or [M-C2H5]+ |

| 202 | 10 | - |

| 123 | 8 | - |

| 91 | 10 | - |

| 77 | 8 | - |

| 31 | 25 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups within its structure . The IR spectrum of this compound shows peaks at ½max 3541, 2938, 1673, 1608, 1496, 1269, and 1143 cm-1 . These bands are indicative of the presence of hydroxyl groups (around 3541 cm-1), C-H stretching vibrations (around 2938 cm-1), and aromatic ring vibrations (around 1608 and 1496 cm-1), among others mdpi.com.

| Wavenumber (cm-1) | Proposed Functional Group / Vibration |

|---|---|

| 3541 | O-H stretching (Hydroxyl group) |

| 2938 | C-H stretching |

| 1673 | - |

| 1608 | C=C stretching (Aromatic ring) |

| 1496 | C=C stretching (Aromatic ring) |

| 1269 | C-O stretching (Ether or phenol) |

| 1143 | C-O stretching (Ether or phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting chromophores, which are structural features that absorb UV-Vis light, typically involving conjugated pi systems. UV-Vis spectroscopy can provide information about the presence of aromatic rings and conjugated double bonds in this compound, consistent with its neolignan structure researchgate.net. While specific λmax values for this compound were not extensively detailed in the search results, UV-Vis spectroscopy is a standard tool in the characterization of lignans (B1203133) and neolignans, often indicating the presence of a lignan (B3055560) core researchgate.net. Related aromatic compounds show absorption in the 200-400 nm range, indicative of benzoyl and cinnamoyl moieties mdpi.comnih.gov.

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformational analysis of chiral molecules. This compound possesses chiral centers scielo.br, and CD spectroscopy can be used to study the differential absorption of left and right circularly polarized light by its enantiomers, (+)-Licarin A and (-)-Licarin A researchgate.net. By comparing the CD spectra with those of compounds with known absolute configurations or through theoretical calculations, the stereochemistry of this compound can be assigned acs.orgmdpi.comscielo.org.co. Enantiomeric resolution of (±)-Licarin A has been achieved using techniques like chiral HPLC coupled with ECD spectroscopy, allowing for the acquisition of individual CD spectra for the stereoisomers researchgate.net.

Advanced Techniques for Material Characterization in Pharmaceutical Research

Beyond spectroscopic methods for structural identification, advanced techniques are employed to understand the physical form and thermal behavior of compounds like this compound, which is crucial in pharmaceutical development.

X-Ray Diffraction (XRD) for Crystallinity and Polymorphism

X-Ray Diffraction (XRD) is a technique used to determine the crystalline structure of a material. It provides information about the arrangement of molecules in the solid state, including crystal system, lattice parameters, and the presence of different crystalline forms (polymorphs). While single-crystal XRD has been successfully applied to determine the structure of related compounds like Licarin B koreascience.krnih.gov, direct reports of single-crystal or powder XRD data for pure this compound were not prominently found in the search results. However, XRD is a standard technique for characterizing the physical state of drug substances in formulations, for example, to confirm if a compound like (±)-Licarin A is molecularly dispersed within a matrix researchgate.net.

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Polymorphism

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. This technique is used to study thermal transitions such as melting, crystallization, and glass transitions, providing insights into the thermal behavior and solid-state properties of a compound. DSC is relevant for characterizing the thermal properties of this compound, including its melting point and potential polymorphism mdpi.comacs.orgnih.govscielo.brmdpi.comrsc.orgsinophytochem.com. Reported melting points for this compound vary, with one source indicating a range of 107-110°C and another listing 133°C (ethanol). These differences could be attributed to factors such as purity, hydration state, or different polymorphic forms of this compound. DSC analysis can help to identify and characterize these different solid forms.

Atomic Force Microscopy (AFM) for Surface Characteristics

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional images of a sample's surface topography at the nanoscale. nanosurf.comscielo.org.co Unlike electron microscopy, AFM can operate in various environments, including air and liquid, and does not require conductive samples. scielo.org.conih.gov This makes it suitable for analyzing the surface characteristics of materials like this compound, including roughness, texture, and the presence of fine surface details. AFM can also be used to measure surface properties such as adhesion and stiffness. nottingham.ac.uk While the search results highlight AFM's capability in analyzing surface characteristics of various materials, including clays (B1170129) and polymeric microparticles, specific applications of AFM for characterizing the surface of this compound are not detailed in the provided snippets. However, AFM's ability to quantitatively measure surface topography with nanoscale resolution makes it a relevant technique for gaining detailed insights into this compound's surface features. nanosurf.com

Laser Diffraction Analysis for Particle Size Distribution

Laser Diffraction (LD) is a widely used technique for determining the particle size distribution of powders and suspensions. microtrac.com The method is based on the principle that particles scatter light at angles inversely proportional to their size; larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. anton-paar.com By measuring the angular variation in scattering intensity, a particle size distribution can be calculated using optical models like the Mie theory. beckman.com Laser diffraction offers a wide dynamic range, rapid measurements, and high reproducibility. beckman.com It is commonly used for materials ranging from hundreds of nanometers up to several millimeters. While the search results discuss the application of laser diffraction for particle size analysis of various substances, including slightly water-soluble drugs, specific data on the particle size distribution of this compound determined by laser diffraction is not present in the provided snippets. However, this technique would be essential for characterizing the particle size profile of this compound, which can influence its physical properties and behavior.

Analytical Method Development and Validation for Compound Quantification and Purity

Developing and validating analytical methods are critical steps in ensuring the quality, purity, and accurate quantification of a chemical compound like this compound. ijpsjournal.com These methods are essential for quality control, research, and development. ijpsjournal.com Validation confirms that the analytical technique is precise, accurate, linear, robust, and specific for the intended purpose. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture, as well as for assessing purity. ijpsjournal.combiocrick.comsci-hub.senih.gov The search results indicate that HPLC has been used in the analysis and isolation of this compound and its derivatives from natural sources. biocrick.comnih.gov One study describes the development and validation of an HPLC method for the simultaneous analysis of (+)-Licarin A and isothis compound in rat plasma, demonstrating the application of validated methods for quantification in complex matrices. sci-hub.se This method involved solid-phase extraction (SPE) for sample preparation and used a reversed-phase C18 column with UV detection at 270 nm. sci-hub.se

Method validation typically involves evaluating parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, range, and robustness. ijpsjournal.comiiste.org For the HPLC method developed for (+)-Licarin A and isothis compound, the linear ranges were established, and the LOD and LOQ were determined. sci-hub.se Accuracy and precision were also assessed. sci-hub.se

Another analytical technique mentioned in the context of chemical characterization is Gas Chromatography (GC), particularly for purity and impurity profiling. iiste.org While not specifically applied to this compound in the provided snippets, GC is a common technique in pharmaceutical analysis for volatile and semi-volatile compounds. iiste.org

The development of analytical methods for purity assessment often involves techniques like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with detectors such as UV or Mass Spectrometry (MS). almacgroup.com LC-MS can be used to confirm peak purity and identify co-eluting impurities. almacgroup.com The validation process ensures that the method can accurately quantify impurities relative to the main compound within specified limits. almacgroup.com

The chemical characterization of this compound using techniques like NMR and HRESIMS has allowed for its identification and purity assessment, with HPLC indicating high purity in isolated samples. nih.gov

Synthetic Chemistry Approaches for Licarin a and Its Analogues

Total Synthesis Strategies

Total synthesis efforts for Licarin A have primarily focused on constructing the dihydrobenzofuran ring system and establishing the correct stereochemistry.

Oxidative Coupling Methodologies

Oxidative coupling is a cornerstone of this compound synthesis, mimicking its proposed biosynthesis in nature. This method involves the formation of carbon-carbon or carbon-oxygen bonds between phenolic substrates through radical intermediates generated by oxidizing agents researchgate.net.

Phenolic Precursor Utilization

The most common phenolic precursor for this compound synthesis is isoeugenol (B1672232) smolecule.comhep.com.cnsioc-journal.cn. Oxidative coupling of isoeugenol leads to the formation of the dihydrobenzofuran core via radical coupling mechanisms . Other phenolic compounds can also be utilized to synthesize various neolignans, including those structurally related to this compound researchgate.net.

Enzymatic Biocatalysis

Enzymatic biocatalysis offers a more environmentally friendly approach to oxidative coupling. Enzymes such as peroxidases, including horseradish peroxidase (HRP), and laccases have been successfully employed to catalyze the oxidative coupling of isoeugenol to yield this compound nih.govresearchgate.netbiocrick.comaip.org. For instance, crude peroxidases extracted from Brassica juncea have been used as a biocatalyst for this transformation aip.org. Coconut water, containing natural peroxidases, has also been explored as a biocatalyst for the oxidative coupling-cyclization of p-(OH)-phenylpropanoids, yielding dimeric forms like this compound researchgate.net.

Transition Metal-Mediated Transformations

Retrosynthetic Problem-Solving Analysis

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to simpler, commercially available starting materials acs.orgtheses.cz. For this compound, a retrosynthetic analysis often identifies the oxidative dimerization of isoeugenol as a key disconnection, leading back to the phenolic precursor . Strategies may involve breaking down the molecule into feasible intermediates, such as benzofuran (B130515) cores . Catalytic optimization, including the testing of palladium-catalyzed coupling reactions for stereochemical control, is also considered within a retrosynthetic framework to optimize the total synthesis and minimize by-products .

Semi-Synthetic Derivatization Approaches

Semi-synthetic derivatization of this compound involves modifying its structure through various chemical reactions to create analogues with potentially improved physicochemical and biological characteristics. These modifications can target different functional groups within the this compound molecule.

Methylation Reactions

Methylation is a common derivatization strategy applied to this compound, typically targeting the phenolic hydroxyl group. This reaction involves the addition of a methyl group. For instance, methylation of the phenolic hydroxyl group using methyl iodide in the presence of potassium carbonate has been reported to yield a methyl ether derivative (referred to as 1a in one study) with a reported yield of 77%. Another study reported the synthesis of a methylated (±)-licarin A derivative (compound 3) by reacting (±)-licarin A with NaH and MeI, achieving a yield of 56.9%. sci-hub.seresearchgate.net

Acetylation Reactions

Acetylation involves the addition of an acetyl group, often to hydroxyl functionalities. Acetylation of this compound with acetic anhydride (B1165640) is a method used to produce acetylated analogues. One study describes this reaction yielding an acetylated derivative (1b) with an 86% yield. Another report details the acetylation of (±)-licarin A using acetic anhydride and pyridine, resulting in a derivative (compound 4) with an 18% yield. sci-hub.se Acetylated this compound has shown increased activity against Schistosoma mansoni compared to the unmodified compound. researchgate.netscielo.br

Allylation Reactions

Allylation introduces an allyl group to the molecule. This can occur on the side chain or potentially on hydroxyl groups. Allylation of the propenyl side chain of this compound with allyl bromide has been shown to generate a derivative (1c). This derivative can subsequently undergo cyclization reactions. Allylation can also be applied to hydroxyl groups, such as O-allylation. researchgate.net A 2-allyl derivative of this compound (1d) has been synthesized and evaluated for its activity. nih.gov

Claisen Rearrangement Applications

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that can be applied to allyl vinyl ethers, resulting in the formation of a new carbon-carbon bond. wikipedia.org In the context of this compound chemistry, Claisen rearrangement applications are often linked to allylation reactions. nih.gov An aromatic Claisen rearrangement, for example, can involve the thermal conversion of an allyl aryl ether to an ortho-allylphenol, followed by rearomatization. ncsu.educlockss.org While the direct application of Claisen rearrangement on this compound itself isn't explicitly detailed in the provided snippets, it is mentioned as a method used to prepare semi-synthetic analogues, particularly following allylation, to assess structure-activity relationships. nih.gov This suggests that allylated this compound derivatives could be substrates for Claisen rearrangement to yield new structural analogues.

Etherification Methods

Etherification involves the formation of an ether linkage. This typically involves the reaction of a hydroxyl group with an alkyl halide or other suitable reagent. Beyond methylation (which forms a methyl ether), other etherification methods can be applied to this compound to create different ether derivatives. This compound derivatives can be synthesized through etherification methods. researchgate.netscielo.br This general category of reaction allows for the introduction of various alkyl or aryl groups via an ether linkage, modifying the polarity and other properties of the molecule.

Epoxidation Reactions

Epoxidation is a reaction that forms an epoxide ring, typically by the addition of an oxygen atom across a double bond. This compound contains a propenyl side chain with a double bond, which is a potential site for epoxidation. Epoxidation reactions have been reported as a method to synthesize this compound derivatives. researchgate.netscielo.br This modification can introduce a reactive epoxide functionality into the molecule, which can then be further transformed or may contribute to biological activity. Studies have shown the production of an epoxidized product of this compound. researchgate.net

Hydrolysis Reactions

Hydrolysis reactions involve the cleavage of a chemical bond by the addition of water. In the context of this compound and its analogues, hydrolysis can be employed to modify functional groups, potentially altering their polarity, solubility, and biological activity. While the provided search results generally mention hydrolysis as a method for synthesizing this compound derivatives, specific detailed examples of hydrolysis reactions applied directly to this compound or its immediate synthetic intermediates within the search results are limited. However, hydrolysis is a fundamental reaction in organic chemistry often used to cleave esters, amides, or acetals, which could be present in protected or modified this compound structures or synthetic intermediates. For instance, if a hydroxyl group on this compound were protected as an ester during a synthesis, hydrolysis would be used to regenerate the free hydroxyl group. Hydrolysis reactions are broadly utilized in organic synthesis for breaking down larger molecules into smaller ones, often requiring the presence of water and sometimes enzymes or acidic/basic conditions. weebly.comnih.gov

Allylic Oxidation Methods

Allylic oxidation targets a carbon atom directly adjacent to an alkene (allylic position), introducing an oxygen functional group, typically a hydroxyl or a carbonyl. This type of reaction can introduce new sites for further functionalization or alter the electronic properties of the molecule. The synthesis of this compound derivatives has been reported to involve allylic oxidation methods. scielo.brscielo.br

One example from the search results describes the synthesis of a this compound derivative (DL21) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in distilled water. scielo.br This method, while not explicitly termed "allylic oxidation" in the snippet, involves an oxidative process using DDQ, which is known to participate in various oxidation reactions, including those at allylic or benzylic positions, particularly in the presence of water. The reaction involved adding DDQ to distilled water, followed by the addition of a 4-chlorobenzyl this compound solution in dichloromethane. The reaction was monitored by TLC and completed within 30 minutes. scielo.br

Allylic oxidation is a powerful tool in organic synthesis for introducing oxygen functionalities at specific, otherwise less reactive, positions. Various reagents and conditions can be employed for allylic oxidation, including chromium reagents, selenium dioxide, and catalytic systems involving transition metals and oxidants. Research on the synthesis of other complex molecules also highlights the use of specific chromium(V) complexes or manganese-catalyzed allylic oxidation for introducing oxygen at allylic positions. nih.gov While the detailed mechanism for the DDQ-mediated oxidation of the this compound derivative in the cited study is not explicitly provided, DDQ is a well-established oxidant capable of achieving such transformations.

Design and Synthesis of Simplified Analogues for Bioactivity Studies

The design and synthesis of simplified analogues of natural products like this compound are essential for understanding the structural features responsible for their biological activities and for developing compounds with improved properties. Simplified analogues often retain the core scaffold or key functional groups of the parent compound but with less complex peripheral structures, which can facilitate synthesis and potentially improve pharmacological characteristics such as solubility or metabolic stability.

Studies on this compound have involved the preparation of semi-synthetic and simplified analogues to evaluate their antiparasitic activity and establish structure-activity relationships (SAR). nih.gov Five semi-synthetic analogues (compounds 1a–1e) were prepared through classical organic reactions, including methylation, acetylation, allylation, and Claisen rearrangement. nih.gov The structures of these compounds were confirmed using NMR and HRESIMS data. nih.gov

One specific analogue (compound 1e) was synthesized via an iodine-promoted cyclization of the corresponding ortho-allylphenol, followed by deiodination. nih.gov These synthetic efforts aimed to explore how modifications to the this compound structure affect its activity against parasites like Trypanosoma cruzi. nih.gov

Research findings from these studies indicate that certain modifications can indeed influence bioactivity. For example, a 2-allyl derivative of this compound (compound 1d) showed higher activity against trypomastigotes of T. cruzi compared to the parent compound. nih.gov Another study also explored the synthesis of eleven new benzodihydrofuran neolignan Mannich base derivatives from this compound through Mannich reactions, and these compounds were evaluated for their antiproliferation activity against cancer cells. sioc-journal.cn This demonstrates the strategy of creating a library of analogues with variations in specific parts of the molecule to probe their biological effects.

The synthesis of these simplified and semi-synthetic analogues allows researchers to identify key pharmacophores and understand the relationship between structural modifications and biological outcomes, guiding the development of more potent and selective compounds based on the this compound scaffold.

Biosynthetic Investigations of Licarin a

Elucidation of Biosynthetic Pathways for Neolignan Formation

Neolignans, including Licarin A, are derived from the shikimic acid pathway, which produces cinnamic acid derivatives. rsc.org These phenylpropanoid monomers, such as coniferyl alcohol and isoeugenol (B1672232), undergo oxidative coupling to form the diverse structures of lignans (B1203133) and neolignans. rsc.orgmdpi.com While the biosynthesis of lignans with a C8-C8' linkage is relatively well-characterized, the pathways for neolignans, which feature other types of linkages, are less understood. rsc.orgnih.gov

Studies suggest that the formation of neolignans involves the enzymatic oxidation of monolignols to generate corresponding radicals. mdpi.comnih.gov These radicals then undergo dimerization, facilitated by specific proteins, to form new carbon-carbon or carbon-oxygen bonds, leading to the neolignan scaffold. mdpi.com For this compound, which is a dihydrobenzofuran neolignan, the biosynthesis is thought to involve the oxidative coupling of isoeugenol. smolecule.comresearchgate.net This coupling is followed by an intramolecular cyclization to form the characteristic dihydrobenzofuran ring system. smolecule.com

Proposed biosynthetic routes for neolignans often involve enzymes like laccases and peroxidases, which catalyze the initial oxidation steps, and potentially dirigent proteins, which can influence the stereochemistry of the coupling reaction. mdpi.comnih.govrsc.org Research into the biosynthesis of other neolignans, such as magnolol (B1675913) and honokiol, also highlights the role of oxidative coupling of phenylpropanoid precursors like chavicol. mdpi.commdpi.comresearchgate.net

Enzymatic Studies and Biocatalytic Mechanisms in this compound Biosynthesis

Enzymatic studies have provided insights into the biocatalytic mechanisms involved in neolignan formation. Laccases, a class of multicopper oxidases, are known to catalyze the one-electron oxidation of phenolic substrates, generating radicals that can then undergo coupling. rsc.org Peroxidases, another group of oxidoreductases, have also been shown to catalyze the oxidative coupling of phenolic compounds. acgpubs.org

Specific studies on this compound synthesis have explored the use of peroxidases as biocatalysts for the oxidative coupling of isoeugenol. acgpubs.orgaip.org For instance, crude peroxidases extracted from Brassica juncea (sawi hijau) have been successfully used to synthesize this compound from isoeugenol through an oxidative coupling reaction. aip.org Coconut water, containing natural peroxidases, has also been evaluated as a biocatalyst for the oxidative coupling-cyclization of p-(OH)-phenylpropanoids, yielding dimeric forms like this compound from isoeugenol. acgpubs.org These enzymatic reactions are believed to proceed via a radical mechanism followed by cyclization. acgpubs.org

The stereochemistry of this compound, which possesses chiral centers, is likely influenced by the enzymes involved in its biosynthesis. While racemic this compound can be synthesized chemically or biocatalytically, the natural production often yields specific enantiomeric forms. researchgate.netresearchgate.net Dirigent proteins, known to impart stereoselectivity in lignan (B3055560) biosynthesis, are potential candidates for controlling the stereochemical outcome in neolignan formation as well. mdpi.comresearchgate.net

Biocatalytic approaches using enzymes like laccases and peroxidases offer environmentally friendly alternatives for synthesizing natural compounds like this compound, often with higher selectivity compared to traditional chemical methods. researchgate.netrsc.org Research continues to explore engineered enzymes and optimized conditions for efficient and selective biocatalytic synthesis of neolignans. researchgate.netacs.org

Precursor Incorporation and Metabolic Tracing Experiments

Precursor incorporation and metabolic tracing experiments are valuable tools for unraveling biosynthetic pathways by tracking the fate of labeled molecules within a biological system. bitesizebio.comspringernature.com By feeding plants or cell cultures with isotopically labeled precursors, researchers can identify intermediates and determine the sequence of enzymatic reactions leading to the final product. bitesizebio.comnih.gov

While specific detailed studies on precursor incorporation experiments directly tracing the biosynthesis of this compound were not extensively found in the provided search results, the general principles of this technique are highly relevant. In the context of neolignan biosynthesis, experiments involving labeled phenylpropanoid precursors, such as labeled cinnamic acid derivatives or monolignols like isoeugenol, would be crucial to confirm their roles as direct precursors to this compound. rsc.org

Metabolic tracing using stable isotopes (e.g., 13C, 15N) or radioisotopes (e.g., 14C) coupled with analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the monitoring of labeled atoms as they are incorporated into downstream metabolites. bitesizebio.comspringernature.commdpi.com This provides dynamic insights into pathway activity and can help identify key enzymatic steps. bitesizebio.comspringernature.com

Studies on the biosynthesis of other related compounds, such as magnolol and honokiol, have utilized approaches that involve analyzing genes related to proposed biosynthetic pathways in plant tissues. mdpi.commdpi.comresearchgate.net Transcriptome sequencing and identification of differentially expressed genes in tissues producing these neolignans can point towards the enzymes involved. mdpi.comresearchgate.net Similar approaches could be applied to plants that produce this compound to identify candidate genes and enzymes in its biosynthetic route.

Biomimetic oxidation reactions and in vitro metabolism studies using liver microsomes have also been used to understand potential metabolic pathways of this compound, identifying oxidation products like epoxidized derivatives. thieme-connect.com While these studies focus on the metabolism of this compound, they highlight the importance of oxidative transformations, which are also central to its biosynthesis.

Further precursor incorporation and metabolic tracing experiments are needed to definitively map the complete biosynthetic pathway of this compound, identify all involved enzymes, and understand the regulation of its production in plants.

Molecular and Cellular Mechanisms of Action of Licarin a

Modulation of Intracellular Signaling Cascades

Research indicates that Licarin A influences several critical signaling cascades involved in cellular responses, particularly in inflammatory and immune cells.

Inhibition of Protein Kinase C Alpha/Beta II (PKCα/βII) Pathways

Studies have demonstrated that this compound can reduce the secretion of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) D2 (PGD2) by inhibiting the PKCα/βII pathway. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com In antigen-stimulated rat basophilic leukemia cells (RBL-2H3), treatment with this compound tended to decrease the levels of phosphorylated PKCα/βII protein. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com This suggests that this compound interferes with the activation of these specific protein kinase C isoforms, thereby attenuating downstream inflammatory responses.

Data Table: Effect of this compound on Phosphorylated PKCα/βII in RBL-2H3 Cells

| Treatment (μM) | Phosphorylated PKCα/βII Level (Relative to Control) |

| Control | 1.0 |

| This compound (5) | Decreased (Trend) |

| This compound (20) | Decreased (Trend) |

(Note: Specific numerical data for phosphorylated protein levels were not consistently provided across sources, but a general trend of reduction was indicated.)

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathways

Similar to its effects on PKCα/βII, this compound has been shown to inhibit the p38 MAPK pathway. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com This inhibition contributes to the reduction of TNF-α and PGD2 secretion in stimulated mast cells. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com The reduction in phosphorylated p38 MAPK protein levels upon this compound treatment indicates that the compound interferes with the activation of this stress-activated protein kinase, which is a key regulator of inflammatory cytokine production. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com

Data Table: Effect of this compound on Phosphorylated p38 MAPK in RBL-2H3 Cells

| Treatment (μM) | Phosphorylated p38 MAPK Level (Relative to Control) |

| Control | 1.0 |

| This compound (5) | Decreased (Trend) |

| This compound (20) | Decreased (Trend) |

(Note: Specific numerical data for phosphorylated protein levels were not consistently provided across sources, but a general trend of reduction was indicated.)

Activation and Phosphorylation Control of NF-κBp65 Pathway

This compound has demonstrated effects on the NF-κB pathway, a crucial regulator of immune responses and inflammation. researchgate.net Research indicates that this compound can influence the phosphorylation of NF-κBp65. researchgate.netmdpi.com In some studies, this compound has shown superior NF-κBp65 phosphorylation activity compared to control compounds in certain cancer cell lines. researchgate.net Molecular docking studies suggest potential inhibitory activity against the NF-κBp65 inflammatory pathway. mdpi.com

Data Table: Effect of this compound on Phosphorylated NF-κBp65

| Cell Line | Treatment Concentration (μM) | Phosphorylated NF-κBp65 Activity (Relative to Control) |

| DU-145 prostate cancer cells | Not specified (Low nanomolar) | Superior activity compared to control researchgate.netmdpi.com |

| DU-145 prostate cancer cells | 150 | Increased activity mdpi.com |

(Note: The effect on NF-κBp65 phosphorylation appears concentration and context-dependent, showing both activation at higher concentrations and potential inhibitory activity suggested by docking studies.)

IRS-1/PI3K/AKT Pathway Modulation (inferred from Licarin B)

While direct evidence for this compound's interaction with the IRS-1/PI3K/AKT pathway is limited in the provided sources, studies on Licarin B, a related neolignan, offer insights into potential mechanisms within this class of compounds. Licarin B has been shown to improve insulin (B600854) sensitivity by activating GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes. medchemexpress.comrsc.orgresearchgate.netbiocrick.comrsc.org This pathway is fundamental for insulin signaling and glucose metabolism, involving the phosphorylation of IRS-1, activation of PI3K, and subsequent phosphorylation of AKT, leading to GLUT4 translocation and enhanced glucose uptake. rsc.orgresearchgate.net While not directly attributed to this compound, this highlights a relevant signaling cascade modulated by related neolignans that warrants further investigation for this compound.

Nitric Oxide-cGMP-ATP-sensitive K+ Channel Pathway Activation

This compound has been shown to exert anti-allodynic and anti-hyperalgesic activity through the activation of the nitric oxide (NO)-cGMP-ATP-sensitive K+ channel pathway. researchgate.netresearchgate.netnih.gov Studies in neuropathic rats demonstrated that the effects of this compound were prevented by inhibitors of nitric oxide synthase (L-NAME), guanylate cyclase (ODQ), and ATP-sensitive K+ channels (glibenclamide). researchgate.netresearchgate.netnih.gov This indicates that this compound's activity in this context is mediated through the production of NO, which activates soluble guanylyl cyclase to produce cGMP, subsequently leading to the opening of ATP-sensitive K+ channels. researchgate.netresearchgate.netnih.govmdpi.com The opening of these channels can hyperpolarize the cell membrane, reducing neuronal excitability and contributing to pain relief. mdpi.com

Data Table: Effect of Inhibitors on (±)-Licarin A Activity in Neuropathic Rats

| Inhibitor | Target | Effect on (±)-Licarin A Anti-allodynic/Anti-hyperalgesic Activity | Reference |

| L-NAME | Nonselective nitric oxide synthase | Prevented activity | researchgate.netresearchgate.netnih.gov |

| ODQ | Guanylate cyclase | Prevented activity | researchgate.netresearchgate.netnih.gov |

| Glibenclamide | ATP-sensitive K+ channel | Prevented activity | researchgate.netresearchgate.netnih.gov |

Enzyme Inhibition Profiles and Receptor Interactions

Beyond modulating signaling cascades, this compound also interacts with specific enzymes and may have potential receptor interactions.

This compound has been identified as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). nih.gov FAAH is involved in the degradation of endocannabinoids, and its inhibition can lead to increased levels of these signaling molecules. nih.gov Studies have shown this compound to be one of the most active compounds in inhibiting FAAH, with a reported IC50 value. nih.gov

Data Table: this compound Inhibition of FAAH

| Enzyme | IC50 (μM) | Reference |

| FAAH | 7.02 ± 2.02 | nih.gov |

While direct receptor binding data for this compound is limited in the provided context, related studies on nutmeg compounds, from which this compound can be isolated, have explored interactions with the endocannabinoid system, specifically noting no significant binding affinity to CB1 or CB2 receptors for certain extracts nih.gov. However, the inhibition of FAAH suggests an indirect modulation of the endocannabinoid system.

Molecular docking studies have also been utilized to explore potential interactions of this compound with various targets, including NF-κBp65 and PARP-1, suggesting potential inhibitory activities. mdpi.com Computational approaches have also investigated this compound's potential interactions with targets like ACE2 and Mpro in the context of antiviral research, analyzing binding affinities and molecular interactions like hydrogen bonds and hydrophobic effects. researchgate.net

Regulation of Oxidative Stress Responses

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathological conditions. This compound has shown capabilities in regulating cellular responses to oxidative challenges.

Neuroprotection Against Glutamate-Induced Oxidative Stress

This compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. Glutamate-induced excitotoxicity is associated with increased intracellular calcium influx and the overproduction of cellular nitric oxide and peroxides, leading to oxidative stress and neuronal damage. This compound has been shown to diminish the calcium influx and inhibit the subsequent overproduction of these harmful species, bringing their levels closer to those of control cells. Furthermore, this compound helps preserve the activity of antioxidative enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase, which are typically reduced in glutamate-injured neurons. These findings suggest that this compound protects neuronal cells against glutamate-induced oxidative stress through its antioxidative mechanisms.

Cellular Process Modulation

This compound influences several fundamental cellular processes, including proliferation, viability, programmed cell death, and the secretion of inflammatory mediators.

Regulation of Cell Proliferation and Viability

This compound can modulate cell proliferation and viability depending on the cell type and concentration. In non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H23, NCI-H520, and NCI-H460), this compound inhibited proliferation in a dose- and time-dependent manner. For instance, it showed IC50 values of 20.03 ± 3.12 µM in NCI-H23 cells and 22.19 ± 1.37 µM in A549 cells. In DU-145 prostate cancer cells, this compound at certain concentrations allowed cells to remain alive and proliferate, but in a controlled manner. However, at concentrations higher than the cytotoxic dose (IC50 = 100.06 µM), this compound increased reactive oxygen species production, which correlated with cell damage while still maintaining cell viability initially.

Induction of Apoptosis and Autophagy

This compound has been shown to induce cell death through the activation of both apoptosis and autophagy, particularly in non-small cell lung cancer cells. In NSCLC cell lines like NCI-H23 and A549, this compound treatment led to G1 cell cycle arrest, increased levels of autophagy markers such as Beclin 1 and LC3II, and degradation of p62, indicating the activation of autophagy. Apoptotic cell death mediated by this compound was confirmed by indicators such as mitochondrial membrane potential loss, increased ROS, cleaved PARP, and decreased pro-caspase3. Studies using autophagy inhibitors like chloroquine (B1663885) or Beclin 1 siRNA transfection suggested that this compound-induced autophagy can play a death-promoting role in these cancer cells, as inhibiting autophagy reduced this compound's anti-proliferative and pro-apoptotic effects.

Control of Inflammatory Mediator Secretion (e.g., TNF-α, PGD2, IL-6, IL-10)

This compound exhibits anti-inflammatory effects by controlling the secretion of various inflammatory mediators. In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 cells (a rat mast cell line), this compound significantly and dose-dependently reduced the production of tumor necrosis factor-alpha (TNF-α) with an IC50 of 12.6 ± 0.3 µM. It also decreased the levels of prostaglandin D2 (PGD2) at concentrations between 5 and 20 µM. This reduction in TNF-α and PGD2 secretion is mediated, at least in part, via the inhibition of PKCα/βII and p38 MAPK pathways, as this compound treatment tends to reduce the phosphorylated levels of these proteins. Furthermore, in studies investigating its potential for treating inflammatory eye diseases, this compound significantly reduced inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, in treated animals compared to untreated controls. While research indicates effects on TNF-α and IL-6, the direct impact of this compound on IL-10 secretion is not explicitly detailed in the provided search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281836 |

| TNF-α (Tumor Necrosis Factor-alpha) | 24036 |

| PGD2 (Prostaglandin D2) | 448457 |

| IL-6 (Interleukin-6) | 11231551 |

| IL-10 (Interleukin-10) | 178101673 (Human protein, not a small molecule) |

| Glutamate (B1630785) | 33032 (L-Glutamic acid), 611 (DL-Glutamic acid), 5128032 (Glutamate anion), 4179667 (Glutamate(1-)) |

Interactive Data Tables

Based on the research findings, here are interactive data tables summarizing some of the quantitative data:

Table 1: Effect of this compound on TNF-α Production in RBL-2H3 Cells

| Mediator | IC50 (µM) | Cell Type | Stimulation |

| TNF-α | 12.6 ± 0.3 | DNP-HSA-stimulated RBL-2H3 cells | DNP-HSA |

Table 2: this compound Inhibition of Cell Proliferation in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| NCI-H23 | 20.03 ± 3.12 |

| A549 | 22.19 ± 1.37 |

Table 3: Effect of this compound on Inflammatory Cytokines in Inflammatory Eye Disease Model

| Cytokine | Effect (vs. untreated) | Model System |

| TNF-α | Significant reduction | In vivo (rats) |

| Interleukin-6 | Significant reduction | In vivo (rats) |

Note: The interactive nature of the tables is simulated in this text-based format.This compound, a natural neolignan, has garnered attention for its diverse biological activities, particularly its effects on cellular processes and oxidative stress responses. Found in various plants, including Machilus thunbergii and Myristica fragrans, this compound has demonstrated potential in areas such as neuroprotection and inflammation modulation. Research into its molecular and cellular mechanisms of action is ongoing, revealing its influence on key pathways involved in cell survival, death, and the inflammatory cascade.

Regulation of Oxidative Stress Responses

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathological conditions. This compound has shown capabilities in regulating cellular responses to oxidative challenges.

Neuroprotection Against Glutamate-Induced Oxidative Stress

This compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. Glutamate-induced excitotoxicity is associated with increased intracellular calcium influx and the overproduction of cellular nitric oxide and peroxides, leading to oxidative stress and neuronal damage. This compound has been shown to diminish the calcium influx and inhibit the subsequent overproduction of these harmful species, bringing their levels closer to those of control cells. Furthermore, this compound helps preserve the activity of antioxidative enzymes such as superoxide dismutase, glutathione peroxidase, and glutathione reductase, which are typically reduced in glutamate-injured neurons. These findings suggest that this compound protects neuronal cells against glutamate-induced oxidative stress through its antioxidative mechanisms.

Cellular Process Modulation

This compound influences several fundamental cellular processes, including proliferation, viability, programmed cell death, and the secretion of inflammatory mediators.

Regulation of Cell Proliferation and Viability

This compound can modulate cell proliferation and viability depending on the cell type and concentration. In non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H23, NCI-H520, and NCI-H460), this compound inhibited proliferation in a dose- and time-dependent manner. For instance, it showed IC50 values of 20.03 ± 3.12 µM in NCI-H23 cells and 22.19 ± 1.37 µM in A549 cells. In DU-145 prostate cancer cells, this compound at certain concentrations allowed cells to remain alive and proliferate, but in a controlled manner. However, at concentrations higher than the cytotoxic dose (IC50 = 100.06 µM), this compound increased reactive oxygen species production, which correlated with cell damage while still maintaining cell viability initially.

Induction of Apoptosis and Autophagy

This compound has been shown to induce cell death through the activation of both apoptosis and autophagy, particularly in non-small cell lung cancer cells. In NSCLC cell lines like NCI-H23 and A549, this compound treatment led to G1 cell cycle arrest, increased levels of autophagy markers such as Beclin 1 and LC3II, and degradation of p62, indicating the activation of autophagy. Apoptotic cell death mediated by this compound was confirmed by indicators such as mitochondrial membrane potential loss, increased ROS, cleaved PARP, and decreased pro-caspase3. Studies using autophagy inhibitors like chloroquine or Beclin 1 siRNA transfection suggested that this compound-induced autophagy can play a death-promoting role in these cancer cells, as inhibiting autophagy reduced this compound's anti-proliferative and pro-apoptotic effects.

Control of Inflammatory Mediator Secretion (e.g., TNF-α, PGD2, IL-6, IL-10)

This compound exhibits anti-inflammatory effects by controlling the secretion of various inflammatory mediators. In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 cells (a rat mast cell line), this compound significantly and dose-dependently reduced the production of tumor necrosis factor-alpha (TNF-α) with an IC50 of 12.6 ± 0.3 µM. It also decreased the levels of prostaglandin D2 (PGD2) at concentrations between 5 and 20 µM. This reduction in TNF-α and PGD2 secretion is mediated, at least in part, via the inhibition of PKCα/βII and p38 MAPK pathways, as this compound treatment tends to reduce the phosphorylated levels of these proteins. Furthermore, in studies investigating its potential for treating inflammatory eye diseases, this compound significantly reduced inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, in treated animals compared to untreated controls. While research indicates effects on TNF-α and IL-6, the direct impact of this compound on IL-10 secretion is not explicitly detailed in the provided search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281836 |

| TNF-α (Tumor Necrosis Factor-alpha) | 24036, 44356648, 16079006 |

| PGD2 (Prostaglandin D2) | 448457 |

| IL-6 (Interleukin-6) | 11231551, 122677576, 101119084, 23658468, 637542, 284 |

| IL-10 (Interleukin-10) | 178101673, 90488958 |

| Glutamate | 33032, 611, 5128032, 4179667 |

Interactive Data Tables

Based on the research findings, here are interactive data tables summarizing some of the quantitative data:

Table 1: Effect of this compound on TNF-α Production in RBL-2H3 Cells

| Mediator | IC50 (µM) | Cell Type | Stimulation |

| TNF-α | 12.6 ± 0.3 | DNP-HSA-stimulated RBL-2H3 cells | DNP-HSA |

Table 2: this compound Inhibition of Cell Proliferation in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| NCI-H23 | 20.03 ± 3.12 |

| A549 | 22.19 ± 1.37 |

Table 3: Effect of this compound on Inflammatory Cytokines in Inflammatory Eye Disease Model

| Cytokine | Effect (vs. untreated) | Model System |

| TNF-α | Significant reduction | In vivo (rats) |

| Interleukin-6 | Significant reduction | In vivo (rats) |

Note: The interactive nature of the tables is simulated in this text-based format.

Inhibition of Histamine (B1213489) Release

This compound has demonstrated the ability to modulate the release of histamine, a key mediator in immediate hypersensitivity reactions. Studies using antigen-stimulated rat basophilic leukemia (RBL-2H3) cells, a mast cell line, have shown that this compound can control the secretion of pro-inflammatory mediators and inhibit the release of histamine from these cells researchgate.netnih.govresearchgate.netbiocrick.com. The pharmacological mechanisms underlying this effect may involve alterations in intracellular Ca2+ influx and the modulation of signaling pathways such as PKCα/βII and p38 MAPK, which are crucial for regulating these cellular events researchgate.netnih.govbiocrick.com. Inhibition of histamine release contributes to the anti-inflammatory process researchgate.net.

Modulation of Cyclooxygenase-2 (COX-2) Expression

Research indicates that this compound can influence the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation. In antigen-stimulated RBL-2H3 cells, treatment with this compound at a concentration of 20 μM resulted in a slight suppression of increases in both COX-2 mRNA and protein levels induced by stimulation nih.govbiocrick.com. This suggests that this compound may exert some of its anti-inflammatory effects by modulating the expression of COX-2, potentially contributing to reduced production of prostaglandins like PGD2 nih.gov.

Influence on ABCG2 Gene Expression

This compound has been shown to influence the expression of the ATP-Binding Cassette subfamily G member 2 (ABCG2) gene. ABCG2 is an important efflux transporter involved in the transport of various substrates, including some drugs and uric acid, and plays a role in multidrug resistance in cancer cells and in the excretion of uric acid plos.orgsemanticscholar.orgresearchgate.net. Studies using Caco-2 cells have demonstrated that this compound can enhance the expression of human ABCG2 (hABCG2) mRNA researchgate.net. This effect may be mediated, at least in part, through the activation of the aryl hydrocarbon receptor (hAhR), as suppression of hAhR expression by siRNA reduced the activity of this compound in promoting hABCG2 expression researchgate.net. Promoting ABCG2 gene expression by pharmacological agents is being explored as a potential strategy for treating conditions like gouty arthritis by increasing uric acid excretion researchgate.net.

Bioenergetic and Metabolic Perturbations in Pathogenic Organisms

This compound and its derivatives have shown activity against various pathogenic organisms, including parasites like Leishmania (L.) infantum and Trypanosoma cruzi nih.govresearchgate.netresearchgate.net. The mechanisms of action in these organisms involve significant perturbations to their bioenergetic and metabolic processes.

Cytosolic Calcium Level Alterations

One of the observed effects of this compound derivatives on pathogenic organisms, specifically Leishmania (L.) infantum, is the alteration of cytosolic calcium levels. After a short incubation period with a semi-synthetic derivative of this compound, increased levels of cytosolic calcium were observed in the parasites nih.govresearchgate.netresearchgate.netresearchgate.net. This imbalance in intracellular calcium homeostasis is believed to contribute to the compound's lethal action against the parasite nih.govresearchgate.net.

Acidocalcisome Alkalinization

In conjunction with altered cytosolic calcium levels, this compound derivatives also induce the alkalinization of acidocalcisomes in Leishmania (L.) infantum parasites nih.govresearchgate.netresearchgate.netresearchgate.netasm.orgasm.org. Acidocalcisomes are acidic organelles involved in calcium and phosphate (B84403) storage, as well as pH homeostasis in various organisms, including trypanosomatids. The alkalinization of these organelles, along with the concomitant release of Ca2+, can lead to the depolarization of the mitochondrial potential and a subsequent collapse of the bioenergetic system, ultimately reducing ATP levels asm.orgasm.org. This mechanism is similar to that observed with miltefosine, another drug used to treat leishmaniasis asm.org.

Protein Metabolism Dysregulation

Studies using MALDI-TOF/MS have revealed that this compound derivatives can induce mass spectral alterations of promastigote proteins in Leishmania (L.) infantum when compared to untreated parasites nih.govresearchgate.netresearchgate.net. This suggests that the compound causes dysregulation of protein metabolism in the parasite, contributing to its lethal effects nih.govresearchgate.net. These alterations in protein profiles indicate that this compound impacts the parasite's ability to maintain normal protein synthesis, degradation, or modification processes, which are essential for its survival and proliferation.

Mitochondrial Membrane Potential (ΔΨm) (inferred from related compounds)

Mitochondrial membrane potential (ΔΨm) is a critical component of oxidative phosphorylation, essential for ATP synthesis and various mitochondrial functions, including protein import and metabolite transport. nih.govelifesciences.org Maintaining a stable ΔΨm is vital for cellular health, and significant deviations can lead to loss of cell viability. nih.gov While direct studies specifically detailing this compound's impact on mitochondrial membrane potential were not extensively found, research on related compounds and the broader mechanisms of apoptosis provides inferential context.

Apoptosis, or programmed cell death, is often characterized by changes in mitochondrial function, including the disruption of ΔΨm. A decrease in ΔΨm is considered a hallmark event in the early stages of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Studies on the effects of this compound in non-small cell lung cancer cells have indicated that this compound mediated apoptotic cell death is confirmed by mitochondrial membrane potential (MMP) loss. biocrick.comresearchgate.net This suggests that this compound can induce a depolarization of the mitochondrial membrane, contributing to the initiation of apoptosis in these cells. biocrick.comresearchgate.net